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Compound of Interest

Compound Name: Thiamphenicol Glycinate

Cat. No.: B1213343 Get Quote

Thiamphenicol, a broad-spectrum bacteriostatic antibiotic, represents a significant milestone in

the quest for safer and more effective antimicrobial agents. As a derivative of chloramphenicol,

its development was driven by the need to mitigate the severe toxicities associated with its

predecessor while retaining potent antibacterial activity. This technical guide provides an in-

depth overview of the discovery, development, mechanism of action, and chemical properties

of thiamphenicol, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Context
Thiamphenicol was developed in the early 1950s as a semi-synthetic analogue of

chloramphenicol.[1] The discovery of chloramphenicol in 1947 by researchers at Parke, Davis

& Company from the soil bacterium Streptomyces venezuelae was a major breakthrough,

providing the first broad-spectrum antibiotic.[1][2] However, its clinical use was soon linked to

serious hematologic toxicities, most notably irreversible aplastic anemia, with cases

documented as early as 1950.[1]

This critical safety issue spurred the development of analogues with a more favorable safety

profile. The key innovation in the synthesis of thiamphenicol was the substitution of the para-

nitro (p-NO2) group on the phenyl ring of chloramphenicol with a methylsulfonyl (CH3SO2)

group.[1][3] This structural modification was hypothesized to be the reason for thiamphenicol's

reduced incidence of aplastic anemia, a theory that has been supported by its extensive clinical

use over decades without a definitive association with this severe adverse effect.[4][5][6]
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Chemical Properties and Synthesis
Thiamphenicol is a white to off-white crystalline powder.[1] Its chemical structure retains the

core D-threo-1-phenyl-2-dichloroacetamido-1,3-propanediol backbone essential for

antibacterial activity, but with the crucial methylsulfonyl group substitution.[5]

Table 1: Chemical and Physical Properties of Thiamphenicol

Property Value

Chemical Formula C12H15Cl2NO5S[1]

Molecular Weight 356.22 g/mol [1]

IUPAC Name

2,2-dichloro-N-{(1R,2R)-2-hydroxy-1-

(hydroxymethyl)-2-[4-

(methylsulfonyl)phenyl]ethyl}acetamide[6]

CAS Number 15318-45-3[6]

Melting Point 163–166 °C[1]

Solubility

Low solubility in water; soluble in organic

solvents like ethanol, DMSO, and methanol.[1]

[7]

The industrial production of thiamphenicol involves a multi-step chemical synthesis. A

significant challenge in its synthesis is the efficient construction of the two chiral centers to

obtain the pharmacologically active D-threo isomer.[8] Early methods often involved the

resolution of racemic mixtures, which was inefficient as it discarded the unwanted isomers.[8]

Modern approaches focus on asymmetric synthesis to create the desired stereochemistry

directly, enhancing yield and reducing waste.[9]

Caption: Core structural difference between Chloramphenicol and Thiamphenicol.

Mechanism of Action
Thiamphenicol exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[3][10][11]

The mechanism is highly specific to prokaryotic ribosomes, which accounts for its selective
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toxicity against bacteria.

Binding to the 50S Ribosomal Subunit: Thiamphenicol diffuses through the bacterial cell wall

and membrane and binds reversibly to the 50S subunit of the bacterial 70S ribosome.[1][10]

Inhibition of Peptidyl Transferase: This binding occurs at the peptidyl transferase center

(PTC), a critical region of the ribosome.[1] It blocks the activity of the peptidyl transferase

enzyme, which is responsible for catalyzing the formation of peptide bonds between amino

acids.[10][11]

Disruption of Protein Elongation: By inhibiting peptide bond formation, thiamphenicol

prevents the growing polypeptide chain from elongating.[10] This halts protein synthesis,

leading to the cessation of bacterial growth and replication (bacteriostasis).[10][11] At

concentrations 3 to 5 times higher than bacteriostatic levels, it can be bactericidal for some

bacterial species.[4][12]
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Caption: Mechanism of action for Thiamphenicol via inhibition of protein synthesis.

Antibacterial Spectrum and Clinical Applications
Thiamphenicol is a broad-spectrum antibiotic effective against a wide range of Gram-positive

and Gram-negative bacteria, as well as anaerobic organisms.[3][4] Its spectrum of activity is

largely similar to that of chloramphenicol.[4]

Table 2: Antibacterial Spectrum of Thiamphenicol
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Bacterial Category
Susceptible Organisms
(Examples)

Generally Resistant

Gram-Positive

Staphylococcus aureus,

Streptococcus pneumoniae,

Streptococcus pyogenes,

Corynebacterium diphtheriae,

Clostridium spp.[4][13]

Listeria monocytogenes

(requires higher

concentrations)

Gram-Negative

Haemophilus influenzae,

Neisseria spp., Salmonella

spp., Escherichia coli, Shigella

spp., Pasteurella spp.,

Bordetella spp.[1][4][13]

Pseudomonas aeruginosa[4]

Anaerobes
Bacteroides spp.,

Fusobacterium spp.[4]

Atypicals
Mycoplasma spp., Rickettsia

spp.[4]
Mycobacterium tuberculosis[4]

An important feature of thiamphenicol is its effectiveness against bacteria that have developed

resistance to chloramphenicol via the production of chloramphenicol acetyltransferase (CAT),

as thiamphenicol is not a substrate for this enzyme.[10]

Clinical and Veterinary Use:

Human Medicine: In countries where it is approved for human use (e.g., Italy, China, Brazil),

it is employed to treat respiratory tract infections, urinary tract infections (UTIs), and sexually

transmitted infections (STIs) like pelvic inflammatory disease.[1][6][11]

Veterinary Medicine: Thiamphenicol is widely used in veterinary medicine to manage

respiratory and intestinal infections in livestock such as cattle, pigs, and poultry.[1][3][4]

Pharmacokinetics and Safety Profile
The pharmacokinetic profile of thiamphenicol contributes significantly to its clinical utility and

safety. Unlike chloramphenicol, which is extensively metabolized in the liver, thiamphenicol
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undergoes minimal metabolism and is primarily excreted unchanged in the urine.[1][6]

Table 3: Comparison of Thiamphenicol and Chloramphenicol

Feature Thiamphenicol Chloramphenicol

Key Structural Group Methylsulfonyl (-SO2CH3) para-Nitro (-NO2)

Mechanism of Action
Inhibition of 50S ribosomal

subunit

Inhibition of 50S ribosomal

subunit

Primary Excretion Renal, largely unchanged[1][6]

Hepatic metabolism

(glucuronidation), then renal

excretion

Serum Protein Binding < 25%[4] ~60%

Risk of Aplastic Anemia
Never been definitively

associated[4][6]
Known, idiosyncratic risk

Bone Marrow Suppression
Dose-dependent, reversible[1]

[10]

Dose-dependent (reversible)

and idiosyncratic (irreversible)

The primary adverse effect of thiamphenicol is a dose-dependent and reversible bone marrow

suppression.[1][10] This is in contrast to the rare but fatal idiosyncratic aplastic anemia

associated with chloramphenicol, which is not dose-related. The absence of the p-nitro group,

which can be reduced to toxic intermediates, is believed to be the reason for thiamphenicol's

superior safety profile regarding irreversible hematotoxicity.[5]

Experimental Protocols
Determination of Minimum Inhibitory Concentration
(MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a

microorganism after overnight incubation. The broth microdilution method is a standard

protocol.

Methodology:
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Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., E. coli ATCC

25922) is prepared in a sterile saline solution to match the turbidity of a 0.5 McFarland

standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted to achieve a

final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

Preparation of Antibiotic Dilutions: A stock solution of thiamphenicol is prepared in a suitable

solvent (e.g., DMSO). Serial two-fold dilutions are then made in cation-adjusted Mueller-

Hinton Broth (CAMHB) in a 96-well microtiter plate. The typical concentration range tested is

0.06 to 128 µg/mL.

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial

suspension. A positive control well (broth and inoculum, no antibiotic) and a negative control

well (broth only) are included.

Incubation: The plate is incubated at 35-37°C for 18-24 hours under ambient air conditions.

Interpretation of Results: The MIC is determined as the lowest concentration of

thiamphenicol at which there is no visible growth (turbidity) in the well.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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